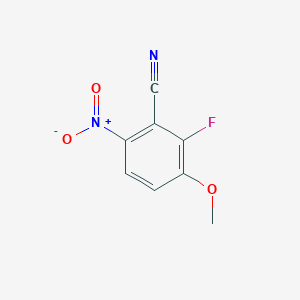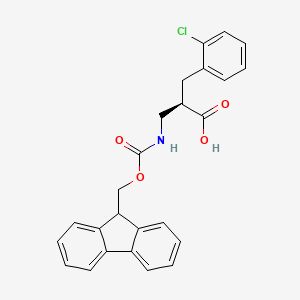
Fmoc-(r)-3-amino-2-(2-chlorobenzyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-®-3-amino-2-(2-chlorobenzyl)propanoic acid is a derivative of amino acids, specifically designed for use in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis to protect the amino group during the synthesis process. The compound also features a 2-chlorobenzyl group, which adds to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-®-3-amino-2-(2-chlorobenzyl)propanoic acid typically involves several steps. One common method starts with the protection of the amino group using the Fmoc group. This is followed by the introduction of the 2-chlorobenzyl group through a nucleophilic substitution reaction. The final step involves the coupling of the protected amino acid with the desired peptide sequence using standard peptide coupling reagents and conditions.
Industrial Production Methods
Industrial production of Fmoc-®-3-amino-2-(2-chlorobenzyl)propanoic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
化学反应分析
Types of Reactions
Fmoc-®-3-amino-2-(2-chlorobenzyl)propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions are commonly used to introduce different substituents into the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide and potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the compound.
科学研究应用
Chemistry
In chemistry, Fmoc-®-3-amino-2-(2-chlorobenzyl)propanoic acid is widely used in peptide synthesis. The Fmoc group serves as a protecting group for the amino group, allowing for the stepwise assembly of peptides on a solid support.
Biology
In biological research, the compound is used to synthesize peptides that are used as probes or inhibitors in various biological assays. These peptides can be used to study protein-protein interactions, enzyme activity, and other biological processes.
Medicine
In medicine, peptides synthesized using Fmoc-®-3-amino-2-(2-chlorobenzyl)propanoic acid are used in the development of peptide-based drugs. These drugs can target specific proteins or pathways, offering a high degree of specificity and efficacy.
Industry
In the industrial sector, the compound is used in the production of peptide-based materials and coatings. These materials have applications in biotechnology, pharmaceuticals, and materials science.
作用机制
The mechanism of action of Fmoc-®-3-amino-2-(2-chlorobenzyl)propanoic acid involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The 2-chlorobenzyl group can influence the chemical properties of the resulting peptide, affecting its stability, solubility, and biological activity.
相似化合物的比较
Similar Compounds
Fmoc-®-3-amino-2-(2-bromobenzyl)propanoic acid: Similar structure but with a bromine atom instead of chlorine.
Fmoc-®-3-amino-2-(2-fluorobenzyl)propanoic acid: Similar structure but with a fluorine atom instead of chlorine.
Fmoc-®-3-amino-2-(2-methylbenzyl)propanoic acid: Similar structure but with a methyl group instead of chlorine.
Uniqueness
Fmoc-®-3-amino-2-(2-chlorobenzyl)propanoic acid is unique due to the presence of the 2-chlorobenzyl group, which imparts distinct chemical properties. This group can influence the reactivity and stability of the compound, making it suitable for specific applications in peptide synthesis and other research areas.
属性
分子式 |
C25H22ClNO4 |
|---|---|
分子量 |
435.9 g/mol |
IUPAC 名称 |
(2R)-2-[(2-chlorophenyl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C25H22ClNO4/c26-23-12-6-1-7-16(23)13-17(24(28)29)14-27-25(30)31-15-22-20-10-4-2-8-18(20)19-9-3-5-11-21(19)22/h1-12,17,22H,13-15H2,(H,27,30)(H,28,29)/t17-/m1/s1 |
InChI 键 |
FVEADEHWLHODKZ-QGZVFWFLSA-N |
手性 SMILES |
C1=CC=C(C(=C1)C[C@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)Cl |
规范 SMILES |
C1=CC=C(C(=C1)CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


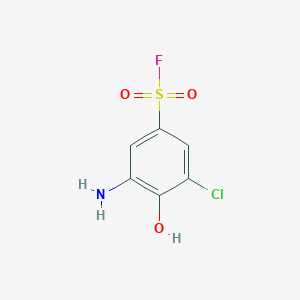

![4-[(5-Amino-2-hydroxyphenyl)diazenyl]benzenesulfonamide](/img/structure/B13990943.png)
![6-({2-[(1,1-Dimethylethyl)oxy]ethyl}oxy)-3-pyridazinamine](/img/structure/B13990956.png)
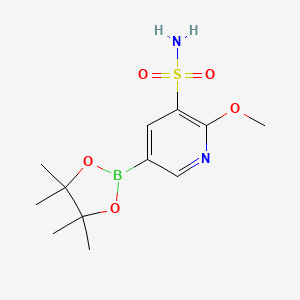
![Tert-butyl 1-[2-formyl-5-(trifluoromethyl)phenyl]piperidine-4-carboxylate](/img/structure/B13990974.png)
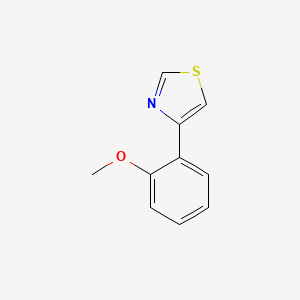
![N-(7-azidotetrazolo[1,5-c]pyrimidin-8-yl)acetamide](/img/structure/B13990984.png)

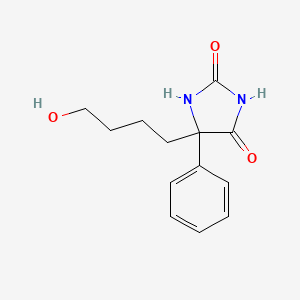
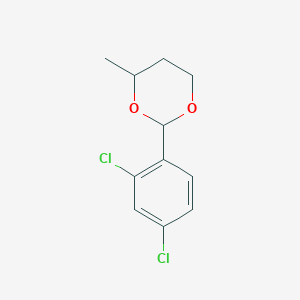
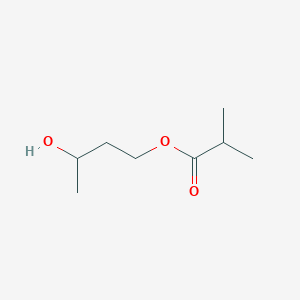
![2-Methyl-1-[(2-methyl-2-nitropropoxy)methoxy]-2-nitropropane](/img/structure/B13991009.png)
